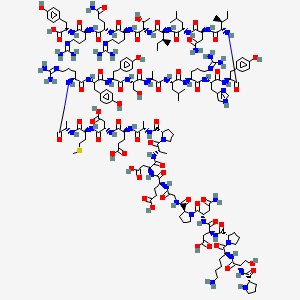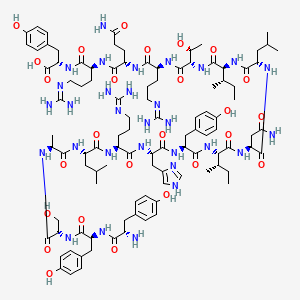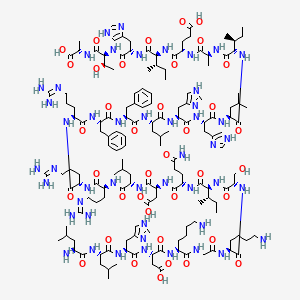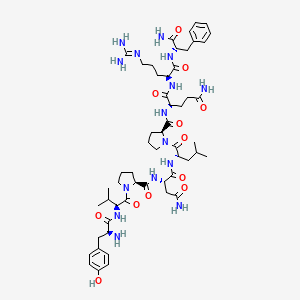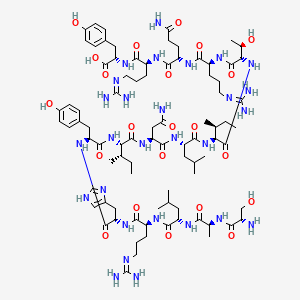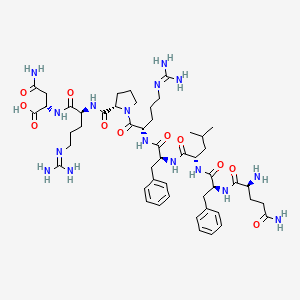
Neuromedin U-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuromedin U-8 is a neuropeptide that belongs to the neuromedin family, which includes several peptides involved in various physiological processes. It was initially isolated from porcine spinal cord and named for its ability to induce strong contractions in the rat uterus. This compound is an octapeptide, meaning it consists of eight amino acids. This peptide is highly conserved across different species, indicating its significant biological role. This compound is involved in numerous functions, including smooth muscle contraction, regulation of blood pressure, and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neuromedin U-8 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the peptide’s identity and purity .
Chemical Reactions Analysis
Types of Reactions: Neuromedin U-8 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products: The major products of these reactions include oxidized or reduced forms of this compound and various analogs with modified amino acid sequences .
Scientific Research Applications
Neuromedin U-8 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating smooth muscle contraction, blood pressure, and immune responses.
Medicine: Explored for its potential therapeutic applications in conditions such as hypertension, inflammation, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Neuromedin U-8 exerts its effects by binding to specific G protein-coupled receptors, namely neuromedin U receptor 1 (NMUR1) and neuromedin U receptor 2 (NMUR2). NMUR1 is primarily expressed in peripheral tissues, while NMUR2 is predominantly found in the central nervous system. Upon binding to these receptors, this compound activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and subsequent physiological responses. These responses include smooth muscle contraction, modulation of blood pressure, and regulation of immune cell activity .
Comparison with Similar Compounds
Neuromedin U-8 is part of the neuromedin family, which includes several other peptides with similar structures and functions:
Neuromedin U-25: A longer form of neuromedin U with 25 amino acids, sharing similar biological activities but with a broader range of effects.
Neuromedin S: Another member of the neuromedin family, primarily involved in the regulation of circadian rhythms and energy balance.
Neuromedin B and C: Bombesin-like peptides involved in gastrointestinal and central nervous system functions.
Uniqueness: this compound is unique due to its specific role in inducing strong uterine contractions and its highly conserved sequence across species. Its ability to modulate both central and peripheral physiological processes makes it a valuable target for therapeutic research .
Properties
Molecular Formula |
C50H76N16O11 |
|---|---|
Molecular Weight |
1077.2 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H76N16O11/c1-28(2)24-34(63-45(73)35(25-29-12-5-3-6-13-29)62-41(69)31(51)19-20-39(52)67)43(71)64-36(26-30-14-7-4-8-15-30)44(72)61-33(17-10-22-59-50(56)57)47(75)66-23-11-18-38(66)46(74)60-32(16-9-21-58-49(54)55)42(70)65-37(48(76)77)27-40(53)68/h3-8,12-15,28,31-38H,9-11,16-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,60,74)(H,61,72)(H,62,69)(H,63,73)(H,64,71)(H,65,70)(H,76,77)(H4,54,55,58)(H4,56,57,59)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
MFJNGGFDZMCRBN-QSVFAHTRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


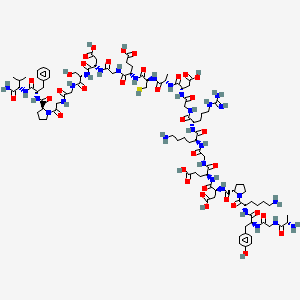
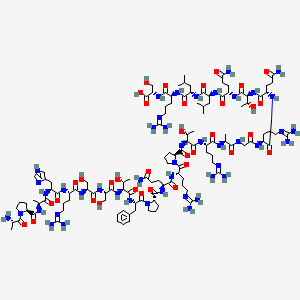
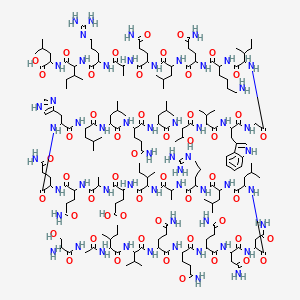
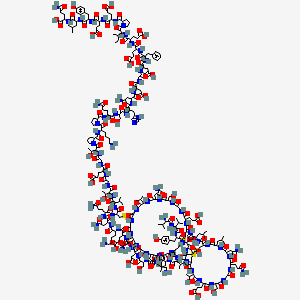
![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)
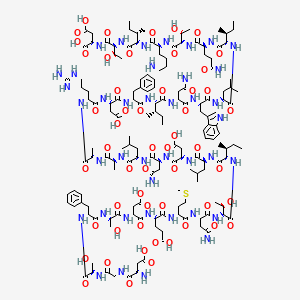
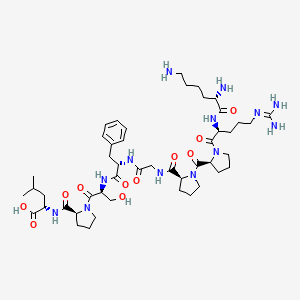
![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)
